Brazilin
Overview
Description
Brazilin is a natural homoisoflavonoid compound primarily found in the heartwood of Caesalpinia sappan and Haematoxylum brasiletto . It is known for its vibrant red color when oxidized to brazilein and has been traditionally used for its medicinal properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brazilin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from the heartwood of Caesalpinia sappan using solvents like ethanol or methanol . The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound often involves high-performance countercurrent chromatography (HPCCC), which allows for efficient separation and purification of the compound from plant extracts . This method uses a solvent system, typically chloroform-methanol-water, to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Brazilin undergoes various chemical reactions, including oxidation, reduction, and substitution. Upon oxidation, this compound is converted to brazilein, which is responsible for its red color .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major product formed from the oxidation of this compound is brazilein, which has significant biological activities . Other products may include various derivatives formed through substitution reactions.
Scientific Research Applications
Brazilin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and in the study of natural product chemistry.
Biology: Investigated for its anti-inflammatory and anti-tumor properties.
Medicine: Explored as a potential therapeutic agent for conditions like cancer, diabetes, and inflammatory diseases
Industry: Utilized in the production of natural dyes and as a standard marker in various analytical techniques.
Mechanism of Action
Brazilin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in the inflammatory response . Additionally, this compound modulates the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by affecting pathways involved in cell cycle regulation and oxidative stress .
Comparison with Similar Compounds
Brazilin is closely related to other homoisoflavonoids, such as hematoxylin and brazilein . While hematoxylin is primarily used as a dye in histology, this compound and brazilein have broader biological activities, including anti-inflammatory and anti-tumor effects . The unique ability of this compound to chelate metal ions and inhibit specific molecular targets like the NLRP3 inflammasome sets it apart from other similar compounds .
List of Similar Compounds
- Hematoxylin
- Brazilein
- Cyanin chloride
- Quercetin
- Rutin
This compound’s diverse biological activities and potential therapeutic applications make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,15,17-20H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHUTZOCTZJUKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474-07-7 | |
Record name | Brazilin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Brazilin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol, 7,11b-dihydro-, (6aS,11bR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7,11b-dihydrobenz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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